![molecular formula C32H32N2O8 B2578257 N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide CAS No. 318513-53-0](/img/structure/B2578257.png)
N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., amide, ester, alkane) is also identified based on its functional groups .
Molecular Structure Analysis
The molecular structure of a compound is determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. X-ray crystallography can provide detailed information about the 3D arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions (e.g., heat, light), and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and acidity or basicity (pH). Its spectral properties (UV/visible, IR, NMR, mass spectrum) are also part of this analysis .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound could potentially be used as a corrosion inhibitor. Similar compounds have been found to be effective in preventing corrosion in certain metals .
Synthesis of Polychlorinated Biphenyl Derivatives
The compound could be used in the synthesis of polychlorinated biphenyl derivatives. These derivatives have been found to have various applications, including in the treatment of cancer and other diseases .
Analytical Reagent
The compound could potentially be used as an analytical reagent .
Antimicrobial Activity
Compounds similar to this one have been found to have antimicrobial activity. This could potentially make it useful in the development of new antimicrobial drugs .
Anticancer Activity
The compound could potentially have anticancer activity. Similar compounds have been found to have antiproliferative effects against certain types of cancer cells .
Drug Delivery
The compound could potentially be used in drug delivery systems. Similar compounds have been found to be effective in delivering drugs to specific targets in the body .
Environmental Remediation
The compound could potentially be used in environmental remediation. Similar compounds have been found to be effective in removing toxic contaminants from industrial wastewater .
Gas Sensing
The compound could potentially be used in gas sensors. Similar compounds have been found to be effective in sensing several toxic gases .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future directions could involve further studies to explore new reactions of the compound, its potential uses, and ways to improve its synthesis. If the compound is biologically active, future work could also involve in-depth studies of its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O8/c1-37-21-9-11-23(27(17-21)39-3)31(35)33-25-13-7-19(15-29(25)41-5)20-8-14-26(30(16-20)42-6)34-32(36)24-12-10-22(38-2)18-28(24)40-4/h7-18H,1-6H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOUEZRBSDAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)
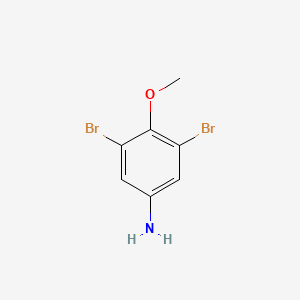
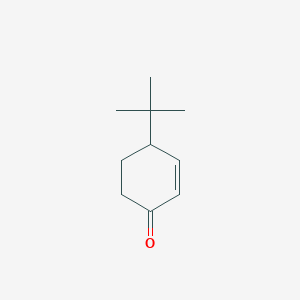
![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)

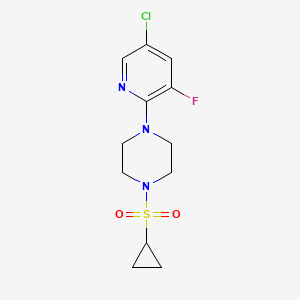
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2578190.png)
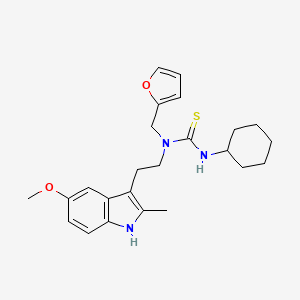
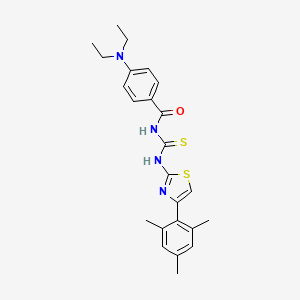
![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)